molecular formula C9H11BrClNO B1381066 1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride CAS No. 1630753-98-8

1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride

Cat. No.: B1381066
CAS No.: 1630753-98-8
M. Wt: 264.54 g/mol
InChI Key: STJCQRVMCQAHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride is a versatile chemical compound with the molecular formula C₉H₁₁BrClNO and a molecular weight of 264.54 g/mol . This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride typically involves the bromination of a suitable precursor followed by amination and subsequent hydrochloride salt formation.

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-(4-Bromophenyl)propan-1-one: Similar structure but lacks the amino group, leading to different reactivity and applications.

    3-Amino-3-(3-bromophenyl)propionic acid:

Uniqueness: 1-Amino-3-(3-bromophenyl)propan-2-one hydrochloride is unique due to its combination of an amino group and a bromophenyl moiety, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

IUPAC Name

1-amino-3-(3-bromophenyl)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJCQRVMCQAHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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